3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazinone family, characterized by a fused tricyclic system comprising a chromene ring, an oxazinone moiety, and a dihydro group. Key structural features include:
- R1 substituent: 3,4-dimethoxyphenyl at position 3, providing electron-donating methoxy groups.
- R2 substituent: 2-methoxy-5-methylphenyl at position 9, introducing steric bulk and lipophilic character.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-16-5-8-23(30-2)21(11-16)28-13-19-22(34-15-28)10-7-18-26(29)20(14-33-27(18)19)17-6-9-24(31-3)25(12-17)32-4/h5-12,14H,13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWZKUGRGBJVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)OC)OC)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Oxazine Ring Formation: The oxazine ring is formed by reacting the chromene intermediate with an amine and a formaldehyde derivative under controlled temperature and pH conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazine ring, converting it into a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, often in the presence of catalysts.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a promising lead compound for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and functionality.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with various molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The methoxy and methyl groups play a crucial role in these interactions by affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of chromeno-oxazinones are highly dependent on substituent groups. Below is a comparative analysis of the target compound with structurally related derivatives:
Key Observations:
- Electron-donating groups (e.g., methoxy in the target compound) enhance stability and modulate redox activity, whereas electron-withdrawing groups (e.g., Cl in ) may improve binding to electrophilic targets .
- Hydrophilic substituents (e.g., hydroxyl in ) increase antioxidant efficacy but reduce bioavailability compared to methoxy or methyl groups .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , with a molecular formula of and a molecular weight of 459.5 g/mol, is a synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, particularly focusing on its anticancer properties and antioxidant capabilities.
- CAS Number : 929444-36-0
- Molecular Weight : 459.5 g/mol
- Molecular Formula : C27H25NO6
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily in the realms of anticancer effects and antioxidant properties . The following sections detail these activities based on various studies.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to the oxazine class. For instance:
- In Vitro Studies : A study on similar oxazine derivatives demonstrated notable antiproliferative activity against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). Compounds derived from benzoxathiazine showed IC50 values ranging from 0.02 to 0.08 μmol/mL, indicating potent activity compared to doxorubicin, a standard chemotherapeutic agent with IC50 values of 0.04 and 0.06 μmol/mL for the same cell lines .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This suggests that the compound may interfere with cellular signaling pathways that promote cancer cell survival and proliferation.
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are vital in preventing oxidative stress-related cellular damage.
- DPPH Radical Scavenging Assay : In studies assessing the radical-scavenging activity, compounds similar to our target compound were tested against DPPH radicals. Results indicated moderate scavenging activity compared to ascorbic acid at a concentration of 100 μg/mL . This suggests that the compound can potentially mitigate oxidative damage in biological systems.
Case Study 1: Antiproliferative Effects
A study published in PubMed evaluated a series of oxazine derivatives for their antiproliferative effects against multiple cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents . This reinforces the potential of our target compound in therapeutic applications.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of related compounds using various assays including DPPH and ABTS radical scavenging tests. The findings indicated that these compounds could effectively reduce oxidative stress markers in vitro, supporting their use as potential nutraceuticals or adjuncts in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, and how can yield and purity be maximized?
- Methodology :
- Core Framework Formation : Use Pechmann condensation to construct the chromeno-oxazine core, followed by cyclization to integrate substituents (e.g., 3,4-dimethoxyphenyl and 2-methoxy-5-methylphenyl groups) .
- Key Steps :
Precursor Activation : React substituted coumarin derivatives with amino alcohols under reflux in ethanol (70–80°C) to form intermediates .
Cyclization : Employ acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) in anhydrous conditions to promote oxazine ring closure .
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Optimization : Adjust reaction time (12–24 hours) and solvent polarity (e.g., DMF vs. THF) to improve yields (target: 60–85%) .
- Characterization : Validate purity via HPLC (≥95%) and confirm structure using ¹H/¹³C NMR (e.g., δ 3.8–4.2 ppm for methoxy protons) and HRMS (theoretical vs. observed m/z) .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Spectroscopic Methods :
- NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and oxazine ring carbons (δ 70–80 ppm) .
- FT-IR : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (retention time ~12–15 min) .
- Mass Spectrometry : HRMS-ESI to confirm molecular ion ([M+H]⁺ expected within ±0.005 Da) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability Studies :
- pH Stability : Monitor degradation via HPLC under acidic (pH 2–3), neutral (pH 7), and basic (pH 10–11) conditions. Chromeno-oxazine derivatives typically degrade >20% at pH <2 or >10 over 48 hours .
- Thermal Stability : Assess via thermogravimetric analysis (TGA). Related compounds show decomposition >200°C, with optimal storage at 4°C in inert atmospheres .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence bioactivity and target selectivity?
- Structure-Activity Relationship (SAR) Insights :
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Substituent Effects :
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Methoxy Groups : Enhance lipophilicity and membrane permeability (logP ~3.5) but may reduce metabolic stability .
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Halogen Substitutions : Chlorine or fluorine at the phenyl ring increase binding affinity to kinase targets (e.g., IC₅₀ improved by 2–3 fold vs. methoxy) .
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Case Study : Fluorinated analogues (e.g., 9-(4-fluorobenzyl)- derivatives) show 48% yield and enhanced anticancer activity (IC₅₀ = 12 µM vs. 25 µM for methoxy) .
- Methodology :
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Computational Docking : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) .
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In Vitro Assays : Compare IC₅₀ values across modified derivatives in cancer cell lines (e.g., MCF-7, A549) .
Q. How can contradictory data on the compound’s bioactivity (e.g., anticancer vs. anti-inflammatory effects) be resolved?
- Experimental Design :
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify biphasic effects .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to distinguish dominant pathways (e.g., NF-κB inhibition for anti-inflammatory activity vs. apoptosis induction for anticancer effects) .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
- Approaches :
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., with GROMACS) to assess interactions with kinase catalytic domains .
- Quantum Mechanics (QM) : Calculate charge distribution at substituent sites (e.g., methoxy groups) to predict electron-donating/withdrawing effects .
Q. What mechanistic insights explain the compound’s dual inhibition of enzymatic and receptor-based targets?
- Proposed Mechanisms :
- Kinase Inhibition : Competitive binding to ATP pockets (e.g., CDK2: ΔG = -9.2 kcal/mol) via hydrogen bonds with Val18 and hydrophobic interactions with Phe80 .
- Receptor Antagonism : Allosteric modulation of GPCRs (e.g., 5-HT₂A) through methoxy group interactions with transmembrane helices .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets .
- Knockout Models : Use CRISPR-Cas9 to silence candidate targets (e.g., EGFR) and assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
